molecular formula C4H4BrClN4 B1593679 5-Bromo-6-chloropyrimidine-2,4-diamine CAS No. 7150-68-7

5-Bromo-6-chloropyrimidine-2,4-diamine

Cat. No. B1593679
CAS RN: 7150-68-7
M. Wt: 223.46 g/mol
InChI Key: REENKIULWYZNPE-UHFFFAOYSA-N
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Patent
US05525606

Procedure details

2,4-Diamino-5-bromo-6-chloropyrimidine (Phillips et. al., J. Org. Chem., 29, 1488-1490 (1963)) (2.3 g, 10 mmol) was added to a solution of sodium (0.29 g, 12.5 mmol) in benzyl alcohol (10 mL) under argon. The solution was heated in a 130° C. oil bath for 3 h and the benzyl alcohol was evaporated under reduced pressure to give a white solid. This solid was washed with water, and air dried. Crystallization from 50% aqueous ethanol gave white crystalline needles of 3f: yield, 2.32 g (76%); mp 165°-166° C. (lit. 136° C.; Kosary et. al., Acta Pharm. Hung., 49, 241-247 (1989)); UV (pH 1)) λmax 236 nm (ε=0.873×104), 291 (1.388×104); (pH 6.9) 236 (0.850×104), 277 (0.835×104); (pH 13) 234 (0.869×104), 277 (0.827×104); 1H NMR δ5.30 (s, 2H, ARCH2), 6.15 (s, 2H, NH2, exchange with D2O), 6.32 (s, 2H, NH2, exchange with D2O), 7.31-7.45 (m, 5H, ArH); MS (EI) calcd. m/z for C11H11N4O79Br 294.0115, found 294.0127; calcd. m/z for C11H11N4O81Br 296.0094, found 296.0083; Anal. (C11H11N4OBr) C, H, N.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([Br:9])=[C:4](Cl)[N:3]=1.[Na].[CH2:12]([OH:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([Br:9])=[C:4]([O:19][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[N:3]=1 |^1:10|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
NC1=NC(=C(C(=N1)N)Br)Cl
Name
Quantity
0.29 g
Type
reactant
Smiles
[Na]
Name
Quantity
10 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the benzyl alcohol was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a white solid
WASH
Type
WASH
Details
This solid was washed with water, and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Crystallization from 50% aqueous ethanol

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)N)Br)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.